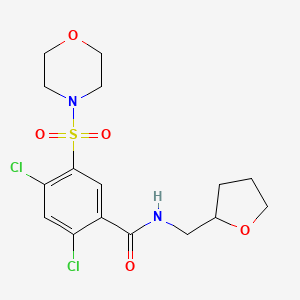![molecular formula C17H14N2O4 B4407567 2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
Overview
Description
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound belongs to the family of oxadiazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of 2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is not fully understood. However, it has been suggested that this compound may act as a modulator of various biological pathways, including those related to inflammation, oxidative stress, and cell signaling.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to possess antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases. Additionally, this compound has been reported to modulate various signaling pathways, which may have implications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments is its potential to modulate various biological pathways, which may be useful in the development of new drugs. However, one of the major limitations of using this compound is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research related to 2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. Some of the potential areas of research include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of new derivatives of this compound with improved solubility and potency.
3. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
4. Studies to investigate the potential use of this compound as a modulator of various biological pathways, including those related to cell signaling and gene expression.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. It possesses antioxidant and anti-inflammatory properties and may act as a modulator of various biological pathways. Further research is needed to fully elucidate the mechanism of action of this compound and to investigate its potential use in the treatment of various diseases.
Scientific Research Applications
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
properties
IUPAC Name |
[2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11(20)22-15-9-4-3-8-14(15)17-18-16(19-23-17)12-6-5-7-13(10-12)21-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMSMYQSLCJXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(5-methyl-2-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4407509.png)
![1-{4-[2-(benzyloxy)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4407512.png)
![1-methyl-4-[4-(3-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4407520.png)
![1-(3-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407527.png)
![1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4407538.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(4-morpholinyl)benzamide](/img/structure/B4407539.png)
![2,6-dimethyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4407542.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)

![1-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4407561.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)